

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime in Organic Chemistry

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Compound of Interest

Compound Name: Ethyl cyanoglyoxylate-2-oxime

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications. It serves as a detailed resource for researchers and professionals, offering in-depth experimental protocols, comparative performance data, and a thorough examination of its mechanistic pathways. A key focus is its role as a superior, non-explosive alternative to traditional coupling additives like HOBt and HOAt, highlighting its impact on improving the safety and efficiency of amide bond formation.

Introduction

Ethyl cyanoglyoxylate-2-oxime (Oxyma) is an oxime derivative of ethyl cyanoacetate that has gained widespread recognition as a highly effective coupling additive in carbodiimide-mediated reactions.[1] Its primary function is to suppress racemization and other side reactions that can occur during the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules.[2] The increasing adoption of Oxyma in both academic and industrial laboratories can be attributed to its remarkable efficiency, which is often comparable or superior to that of 1-hydroxy-7-azabenzotriazole (HOAt), and its significantly improved safety profile over the potentially explosive benzotriazole-based reagents like 1-hydroxybenzotriazole

(HOBT).[1][2][3] This guide will delve into the technical details of Oxyma, providing the necessary information for its effective and safe implementation in research and development.

Chemical and Physical Properties

Oxyma is a white to light yellow crystalline solid with a molecular formula of $C_5H_6N_2O_3$ and a molecular weight of 142.11 g/mol .[4][5] It is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[6] Its pronounced acidity, with a pKa of 4.60, is a key characteristic that underpins its function as a neutralizing agent in coupling reactions.[7]

Table 1: Physicochemical Properties of **Ethyl Cyanoglyoxylate-2-Oxime**

| Property | Value | Reference(s) |
|---------------------|---|--------------|
| CAS Number | 3849-21-6 | [8] |
| Molecular Formula | $C_5H_6N_2O_3$ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| Appearance | White to light yellow crystalline solid or chunks | [4][9] |
| Melting Point | 130-132 °C | [9] |
| pKa | 4.60 | [7] |
| Solubility | Soluble in DMF and DCM | [6] |
| Storage Temperature | 2-8 °C | [8] |

Spectral Data

The structural integrity of **Ethyl cyanoglyoxylate-2-oxime** can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral characteristics.

Table 2: Spectral Data of **Ethyl Cyanoglyoxylate-2-Oxime**

| Spectroscopy | Key Peaks/Shifts | Reference(s) |
|---------------------|--|--------------|
| ^1H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the oxime proton. | [10][11][12] |
| ^{13}C NMR | Resonances for the carbonyl, cyano, oxime, and ethyl carbons. The oxime carbon typically appears in the 155-165 ppm range. | [13][14][15] |
| IR (Infrared) | Characteristic bands for O-H stretching (around 3418 cm^{-1}), C=N-OH bond (around 1643 cm^{-1}), C=O stretching, and C \equiv N stretching. | [16][17] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (142.11 g/mol). | [13] |

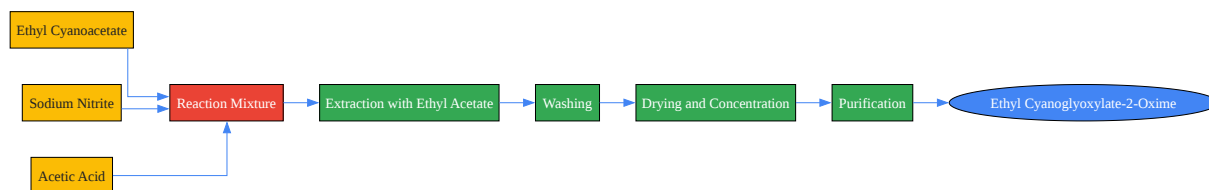
Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

The synthesis of **Ethyl cyanoglyoxylate-2-oxime** is typically achieved through the nitrosation of ethyl cyanoacetate. Below are two detailed protocols for its preparation.

Experimental Protocol: Synthesis using Acetic Acid

This widely used method provides a high yield and purity of the final product.

Diagram 1: Synthesis of **Ethyl Cyanoglyoxylate-2-Oxime**



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Caption: Workflow for the synthesis of **Ethyl cyanoglyoxylate-2-oxime**.

Materials:

- Ethyl cyanoacetate (1.0 kg, 8.84 mol)
- Sodium nitrite (0.735 kg, 10.65 mol)
- Glacial acetic acid (0.70 kg, 11.66 mol)
- Water (0.80 L)
- Ethyl acetate
- 10% Sodium bicarbonate solution
- Saturated brine
- Anhydrous sodium sulfate
- Cyclohexane

Procedure:

- To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.[9]
- Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[9]
- Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.
- Extract the reaction mixture with ethyl acetate (5 x 1.5 L).[9]
- Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[9]
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure at 40-45°C.[9]
- Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield **ethyl cyanoglyoxylate-2-oxime**. [9] This protocol typically yields a product with high purity (e.g., 99.82% by HPLC).[9]

Experimental Protocol: Alternative Synthesis using Phosphoric Acid/Hydrochloric Acid

An alternative method utilizes a two-stage acidic condition for the nitrosation reaction.[6]

Materials:

- Ethyl cyanoacetate
- Sodium nitrite
- Phosphoric acid
- Hydrochloric acid
- Water

- Ethanol or Ethyl acetate for recrystallization

Procedure:

- Prepare a solution of sodium nitrite in water.
- In a separate flask, prepare a solution of ethyl cyanoacetate in a mixture of phosphoric acid and hydrochloric acid.
- Cool both solutions in an ice bath.
- Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution, maintaining the temperature at 0-5°C.
- After the addition is complete, allow the reaction to stir for a specified time until completion.
- The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol or ethyl acetate.

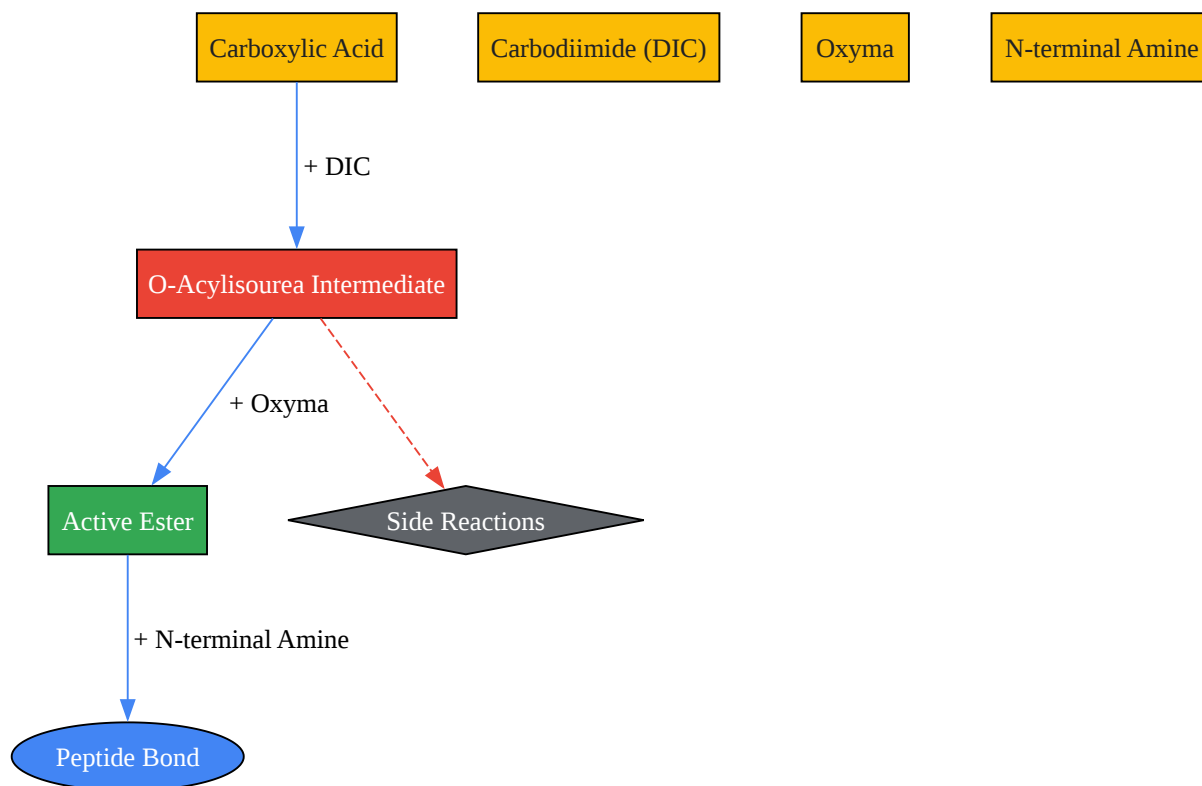
Applications in Peptide Synthesis

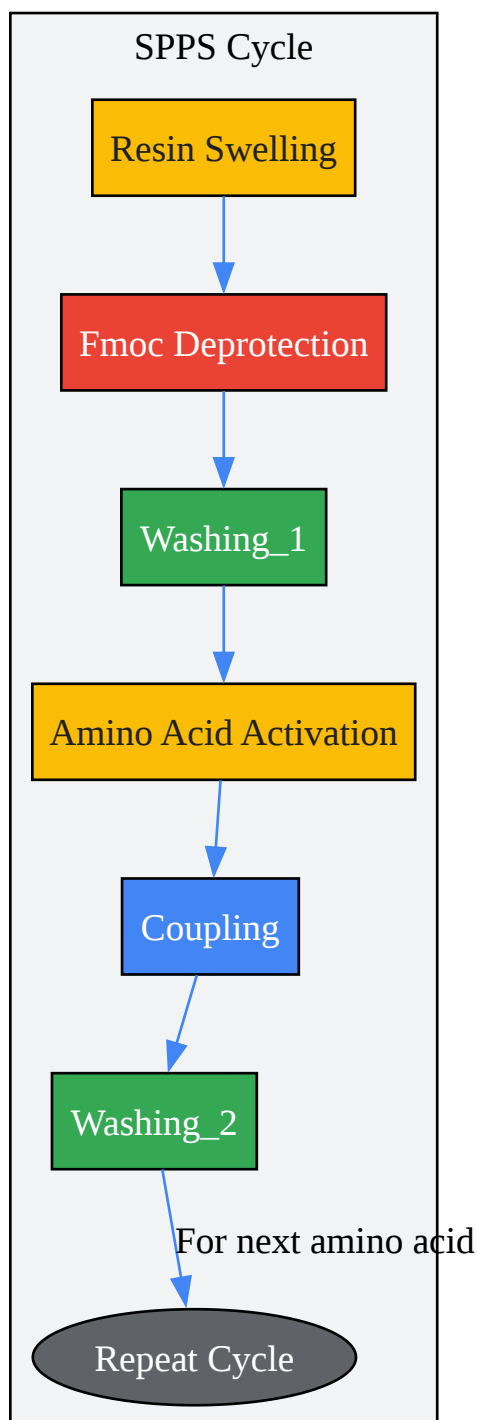
The primary application of **Ethyl cyanoglyoxylate-2-oxime** is as a coupling additive in peptide synthesis, where it significantly enhances reaction rates and minimizes racemization.^[4]

Mechanism of Action in Peptide Coupling

In carbodiimide-mediated peptide coupling, the carboxylic acid is activated by a carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization of the amino acid. Oxyma intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond.^[18]

Diagram 2: Mechanism of Oxyma in Peptide Coupling





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